methyl 3-(methoxymethyl)-1H-indole-5-carboxylate
Overview
Description
Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxymethyl group attached to the nitrogen atom of the indole ring and a methyl ester group at the 5-position of the indole ring.
Scientific Research Applications
Chemistry: Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. Indoles are known to interact with various biological targets, including enzymes and receptors, making them important in drug discovery .
Medicine: The compound’s potential therapeutic applications include its use as a precursor for the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties. Indole derivatives have shown promise in modulating biological pathways involved in these diseases .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(methoxymethyl)-1H-indole-5-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced by reacting the indole with methoxymethyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Mechanism of Action
The mechanism of action of methyl 3-(methoxymethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Methyl indole-3-acetate: A methyl ester derivative of indole-3-acetic acid with similar biological activities.
Uniqueness: Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
methyl 3-(methoxymethyl)-1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-15-7-9-6-13-11-4-3-8(5-10(9)11)12(14)16-2/h3-6,13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYXZKMZVNUFGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CNC2=C1C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239427 | |
Record name | Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947412-99-9 | |
Record name | Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947412-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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